Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
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Overview
Description
Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate is a natural product found in Xylopia aromatica with data available.
Scientific Research Applications
Synthesis and Reactivity
A study by Arrault et al. (2001) explores the one-step synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate derivatives from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate, providing insights into the synthetic pathways relevant to compounds like Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate (Arrault et al., 2001).
Reuvers et al. (2010) detail a synthesis method starting from different naphthalene derivatives, which could be applicable for synthesizing related compounds (Reuvers et al., 2010).
Application in Fluorescent Probing
- Fa et al. (2015) discuss the synthesis of a fluorescent probe for β-amyloids, using a similar molecular structure. This highlights the potential use of such compounds in molecular diagnostics, particularly for conditions like Alzheimer's disease (Fa et al., 2015).
Biological and Medicinal Research
Patel et al. (2017) synthesized derivatives of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and evaluated them for antibacterial and antifungal activities. This suggests a potential for antimicrobial research related to similar naphthalene derivatives (Patel et al., 2017).
Kumaraswamy et al. (2008) investigated compounds with naphtho[2,1-b]furan-2-carboxylate for their antimicrobial, anti-inflammatory, and other biological activities, indicating a broad spectrum of potential medicinal applications for related compounds (Kumaraswamy et al., 2008).
Properties
CAS No. |
10267-15-9 |
---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H30O3/c1-15-6-9-18-20(2,11-5-12-21(18,3)19(22)23-4)17(15)8-7-16-10-13-24-14-16/h10,13-14,17-18H,1,5-9,11-12H2,2-4H3/t17-,18+,20+,21+/m0/s1 |
InChI Key |
DCZZBGIVZGGJDO-UYWIDEMCSA-N |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1CCC(=C)[C@@H]2CCC3=COC=C3)(C)C(=O)OC |
SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)OC |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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